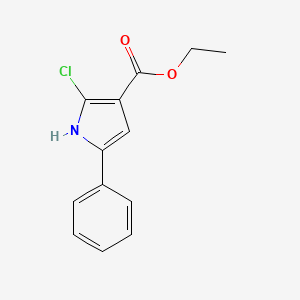

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of a chloro group at the 2-position, a phenyl group at the 5-position, and an ethyl ester group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ester group.

Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 2-azido-5-phenyl-1H-pyrrole-3-carboxylate or 2-thiocyanato-5-phenyl-1H-pyrrole-3-carboxylate.

Reduction: Formation of ethyl 5-phenyl-1H-pyrrole-3-carboxylate.

Oxidation: Formation of pyrrole-2,3-dicarboxylate derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.

Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. The phenyl group contributes to the compound’s overall hydrophobicity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

Ethyl 2-bromo-5-phenyl-1H-pyrrole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.

Ethyl 2-chloro-5-methyl-1H-pyrrole-3-carboxylate: Contains a methyl group instead of a phenyl group, affecting its hydrophobicity and binding properties.

Ethyl 2-chloro-1H-pyrrole-3-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

Biologische Aktivität

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is a pyrrole derivative characterized by a chloro substituent on the pyrrole ring and an ester functional group. It serves as a versatile building block for synthesizing various pharmacologically active compounds. The synthesis typically involves the reaction of phenyl derivatives with chloroacetyl chloride followed by cyclization to form the pyrrole ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form, potentially inhibiting or activating specific metabolic pathways.

- Hydrophobicity : The phenyl group enhances the compound's hydrophobicity, improving its binding affinity to target molecules.

3.1 Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (A549) cells. For instance, modifications to the structure have shown IC50 values as low as 0.32 μM, indicating potent antitumor activity .

Table 1: Anticancer Activity Data

| Compound Variant | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl derivative | A549 | 0.32 | |

| Chloro variant | KB | 0.67 | |

| Non-chloro variant | NCI-H460 | 1.19 |

3.2 Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against Gram-positive bacteria. The compound has been shown to possess structure-dependent antimicrobial activity, making it a candidate for further exploration in treating resistant bacterial strains .

Table 2: Antimicrobial Activity Data

4. Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives with specific substitutions significantly reduced A549 cell viability, with some achieving reductions as high as 38% compared to controls .

- Antimicrobial Screening : In a screening assay involving multidrug-resistant bacterial pathogens, certain derivatives showed promising results against Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .

5. Conclusion

This compound exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Its ability to serve as a precursor for synthesizing more complex pharmacological agents highlights its importance in medicinal chemistry. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.

This compound represents a valuable tool in the development of new therapeutic agents targeting cancer and resistant bacterial infections, warranting further investigation into its mechanisms and applications in clinical settings.

Eigenschaften

IUPAC Name |

ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPWMTWJWXELRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.